2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TEPT) is a boronic acid derivative that has been studied for its potential applications in various scientific research fields. TEPT is a versatile compound, as it can be used in a variety of synthetic reactions, including Suzuki-Miyaura cross-coupling, click chemistry, and Heck-Matsuda reactions. It has also been used in the synthesis of complex molecules, such as polymers, pharmaceuticals, and dyes. In addition, TEPT has been studied for its biological properties, as it has been shown to have potential applications in drug discovery and development.
Scientific research applications
Synthesis and Molecular Structure
The synthesis and molecular structure of compounds related to 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored in studies. For instance, the synthesis and crystal structure of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, have been detailed, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).
Inhibitory Activity Against Serine Proteases
Derivatives of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized and shown to exhibit inhibitory activity against serine proteases, including thrombin. These findings suggest potential therapeutic applications in the modulation of serine protease activity (Spencer et al., 2002).
Electrochemical Properties
The electrochemical properties of sulfur-containing organoboron compounds, including a variant of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been examined. The study found that these compounds have a lower oxidation potential compared to their organoborane counterparts, which could be significant for applications in electrochemistry (Tanigawa et al., 2016).
Application in Fluorescence Detection
A 4-substituted pyrene derivative of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been designed and synthesized for the detection of H2O2 in living cells. This highlights its potential use in biological and medical imaging applications (Nie et al., 2020).
Lipogenic Inhibitor Synthesis
Novel derivatives of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized with potential as lipogenic inhibitors. These compounds have shown to suppress lipogenic gene expression in mammalian hepatocytes, indicating possible applications in lipid-related disorders (Das et al., 2011).
Synthesis of Boron Capped Polyenes
In another study, derivatives of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used to synthesize boron-containing polyene systems. These systems are potential intermediates for new materials in LCD technology and could have therapeutic applications in neurodegenerative diseases (Das et al., 2015).
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-6-20(16,17)12-9-7-11(8-10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCRDNHZAFCMDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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